N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core linked to an indole carboxamide scaffold. The molecule features a trifluoromethyl (-CF₃) substituent on the benzothiazole ring, a dimethylaminoethyl (-N(CH₃)₂CH₂CH₂-) side chain, and a hydrochloride salt formulation to enhance solubility.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS.ClH/c1-27(2)10-11-28(19(29)14-12-25-16-8-4-3-6-13(14)16)20-26-18-15(21(22,23)24)7-5-9-17(18)30-20;/h3-9,12,25H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKBZGPMKFZNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)C(F)(F)F)C(=O)C3=CNC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in the literature. Key similarities and differences are outlined below:
Benzothiazole Derivatives
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Structural Similarities: Shares a trifluoromethyl-substituted aromatic ring and an indole carboxamide backbone. Key Differences: Replaces the benzothiazole with a thiazolidinone ring and introduces a 5-chloro substituent on the indole. Functional Implications: The thiazolidinone moiety may confer improved metabolic stability compared to benzothiazole, as cyclic amides are less prone to hydrolysis .
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Structural Similarities: Contains a dimethylamino group and a thiazole core. Key Differences: Lacks the indole carboxamide and trifluoromethyl groups, instead incorporating a chlorophenyl substituent. Functional Implications: The absence of the indole system may reduce CNS penetration, while the chlorophenyl group could enhance hydrophobic interactions with protein targets .
Indole Carboxamide Derivatives
- N-[2-(4-Methoxyphenyl)ethyl]-1H-indazole-3-carboxamide (): Structural Similarities: Features an indazole carboxamide scaffold (structurally analogous to indole). Key Differences: Substitutes the benzothiazole with a 4-methoxyphenethyl group and lacks the trifluoromethyl substituent. Functional Implications: The methoxy group improves water solubility (2.7 µg/mL at pH 7.4) but may reduce blood-brain barrier permeability compared to the dimethylaminoethyl group in the target compound .
Pharmacological and ADMET Comparisons
Receptor Targeting
- Serotonin Receptor Modulation : Analogs with trifluoromethyl groups (e.g., 1-[3-(trifluoromethyl)phenyl]-piperazine) exhibit potent 5-HT1B receptor agonism, suggesting the target compound may share similar receptor affinity due to its -CF₃ substituent .
- Antinociceptive Effects: Benzothiazole derivatives linked to indole systems have shown dose-dependent antinociception in rodent models, mediated via spinal 5-HT1A/1B receptors. However, excessive lipophilicity (e.g., from -CF₃ groups) may lead to off-target effects at higher doses .
ADMET Properties
Research Findings and Implications
- Structural Optimization : The trifluoromethyl group in the target compound enhances receptor binding affinity but may compromise solubility, necessitating salt formulations (e.g., hydrochloride) for improved bioavailability .
- Therapeutic Potential: Analogs with indole-benzothiazole hybrids show promise in CNS disorders, though further studies are required to elucidate the target compound’s exact mechanism and toxicity profile .
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